molecular formula C7H12N2O2 B3429355 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid CAS No. 740051-23-4

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid

Cat. No.: B3429355
CAS No.: 740051-23-4
M. Wt: 156.18 g/mol
InChI Key: GTUZLDBHHIBAQG-UHFFFAOYSA-N
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Description

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-alanine with urea in the presence of a catalyst to form the tetrahydropyrimidine ring, followed by subsequent functionalization to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid.

    Barbituric Acid: Another derivative of pyrimidine with known biological activity.

    Uracil: A naturally occurring pyrimidine derivative found in RNA.

Uniqueness

This compound is unique due to its specific structure, which combines the tetrahydropyrimidine ring with a propanoic acid group

Properties

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZLDBHHIBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740051-23-4
Record name 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
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3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid

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